2-[(3-Methylpentan-2-yl)amino]ethan-1-ol

Physicochemical characterization Process chemistry Thermal separation

2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0) is a C8 secondary amino alcohol (molecular formula C8H19NO, MW 145.24 g/mol) belonging to the 2-aminoethanol class. It features a branched 3-methylpentan-2-yl substituent on the nitrogen, distinguishing it from linear N-alkyl aminoethanols of identical molecular weight such as 2-(hexylamino)ethanol.

Molecular Formula C8H19NO
Molecular Weight 145.246
CAS No. 1038368-17-0
Cat. No. B2417910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
CAS1038368-17-0
Molecular FormulaC8H19NO
Molecular Weight145.246
Structural Identifiers
SMILESCCC(C)C(C)NCCO
InChIInChI=1S/C8H19NO/c1-4-7(2)8(3)9-5-6-10/h7-10H,4-6H2,1-3H3
InChIKeySZSJPMCSJJSSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0): Branched N-Alkyl Aminoethanol for Research Procurement


2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0) is a C8 secondary amino alcohol (molecular formula C8H19NO, MW 145.24 g/mol) belonging to the 2-aminoethanol class . It features a branched 3-methylpentan-2-yl substituent on the nitrogen, distinguishing it from linear N-alkyl aminoethanols of identical molecular weight such as 2-(hexylamino)ethanol [1]. The compound carries both a secondary amine (hydrogen bond donor) and a primary alcohol, placing it within a pharmacologically significant scaffold class implicated in immunosuppressive, cholesteryl ester transfer protein (CETP) inhibitory, and cholinesterase-modulating activities [2]. Its predicted physicochemical profile—boiling point 224.8 ± 13.0 °C, density 0.866 ± 0.06 g/cm³, and pKa 14.78 ± 0.10—reflects the effect of α-branching on volatility and basicity relative to constitutional isomers .

Why Generic Substitution Fails for 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0)


Constitutional isomers sharing the C8H19NO formula cannot be treated as interchangeable for research or industrial purposes. 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol is a secondary amine with a branched α-carbon; this architecture creates a sterically hindered nitrogen environment and a specific hydrogen bond donor profile absent in tertiary amine isomers such as 2-(dipropylamino)ethanol . The branching pattern directly affects key process parameters: the predicted boiling point of 224.8 °C is approximately 13 °C lower than that of its linear counterpart 2-(hexylamino)ethanol (237.9 °C), altering distillation cut points in multi-step syntheses [1]. In biological contexts, the class-level structure-activity relationships established for 2-aminoethanols demonstrate that N-alkyl substitution size and branching govern both cholinesterase inhibitory potency and immunosuppressive activity—meaning that even among isomers, biological readouts can diverge substantially . The quantitative evidence below establishes where these differences become procurement-relevant.

Quantitative Differentiation Evidence for 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0) vs. Closest Analogs


Boiling Point Reduction by α-Branching: Target vs. Linear C8 Isomer 2-(Hexylamino)ethanol

The predicted normal boiling point of 2-[(3-methylpentan-2-yl)amino]ethan-1-ol is 224.8 ± 13.0 °C , compared to 237.9 °C (at 760 mmHg) for the linear constitutional isomer 2-(hexylamino)ethanol (CAS 54596-69-9), which has identical molecular formula C8H19NO and MW 145.24 [1]. The ~13 °C reduction is attributable to the branched 3-methylpentan-2-yl substituent disrupting intermolecular hydrogen bonding networks relative to the straight-chain n-hexyl analog.

Physicochemical characterization Process chemistry Thermal separation

Hydrogen Bond Donor Capacity Differentiation: Secondary Amine (Target) vs. Tertiary Amine C8 Isomer 2-(Dipropylamino)ethanol

2-[(3-Methylpentan-2-yl)amino]ethan-1-ol carries one N–H hydrogen bond donor (HBD) from its secondary amine, giving it a total HBD count of 2 (one N–H plus one O–H) . In contrast, 2-(dipropylamino)ethanol (CAS 3238-75-3), a tertiary amine C8H19NO isomer, has zero N–H donors and an HBD count of 1 (O–H only) . This donor deficit fundamentally alters molecular recognition: 2-substituted 2-aminoethanols with secondary amine character have been explicitly identified as the minimum essential pharmacophore for immunosuppressive activity in the ISP-I (myriocin) series, whereas tertiary amine congeners lacking the N–H cannot engage the same hydrogen bonding interactions with target sphingosine-1-phosphate receptors [1].

Medicinal chemistry Structure-activity relationship Ligand design

N-Alkyl Carbon Count and Cholinesterase Inhibition Potency: Class-Level SAR Relevant to Branching Pattern

Hartung and Cornish (1968) demonstrated that across a series of alkyl-substituted 2-aminoethanols, the in vitro cholinesterase inhibitory potency is directly correlated with the number of carbon atoms attached to the nitrogenous head of the molecule; all compounds studied inhibited cholinesterase, and median inhibitory concentrations (IC50 values) correlated with acute LD50 values . The target compound carries a total of 6 carbon atoms on the N-alkyl substituent (3-methylpentan-2-yl = C6H13), placing it in a higher inhibition tier than shorter-chain analogs such as 2-(ethylamino)ethanol (C2 substituent, CAS 110-73-6) and 2-(diethylamino)ethanol (C4 total, CAS 100-37-8), but with a branched architecture that introduces steric modulation absent in linear C6 comparator 2-(hexylamino)ethanol . Intraperitoneal LD50 doses of four representative alkyl-substituted 2-aminoethanols produced significant reductions in rat brain cholinesterase, establishing a direct in vitro-to-in vivo translation for this class .

Toxicology Cholinesterase inhibition Structure-activity relationship

Predicted Lipophilicity and Solubility Profile via Constitutional Isomer Analogy: Target vs. 2-(1,3-Dimethylbutyl)aminoethanol

Although experimental LogP for 2-[(3-methylpentan-2-yl)amino]ethan-1-ol has not been reported, the closely related constitutional isomer 2-[(1,3-dimethylbutyl)amino]ethanol (CAS 54596-70-2)—differing only in the position of methyl branching along the pentyl backbone—has a measured LogP of 1.39 with a polar surface area (PSA) of 32.26 Ų . This LogP value is substantially higher than that of shorter-chain 2-(ethylamino)ethanol (LogP −0.44, CAS 110-73-6) , reflecting the lipophilicity gain from the C6 alkyl substituent. The target compound's α-methyl branching (at the carbon adjacent to nitrogen) introduces additional steric shielding of the polar amine, potentially further elevating effective lipophilicity relative to isomers with remote branching .

ADME prediction Lipophilicity Drug-likeness

Steric Bulk at the α-Carbon: Implications for Enzyme Active Site Interactions Relative to Linear and Tertiary Amine Analogs

The 3-methylpentan-2-yl substituent of the target compound places a methyl branch at the α-carbon (the carbon directly attached to nitrogen), generating a sterically congested environment around the secondary amine. This is structurally distinct from: (a) the linear n-hexyl chain of 2-(hexylamino)ethanol, which lacks α-branching and presents minimal steric hindrance at nitrogen [1]; (b) the tert-butyl group of 2-(tert-butylamino)ethanol (CAS 4620-70-6), which provides extreme steric bulk but with a symmetrical, non-chiral C(CH₃)₃ motif versus the asymmetric sec-alkyl chain of the target [2]; and (c) 2-(diethylamino)ethanol, where N,N-disubstitution eliminates the N–H while also altering the steric approach vector . Kiuchi et al. (1998) demonstrated that for 2,2-disubstituted 2-aminoethanols as FTY720 analogs, both the size of alkyl groups AND the absolute configuration at the quaternary carbon were critical determinants of immunosuppressive activity—indicating that steric parameters, not merely carbon count, dictate biological outcomes within this scaffold class [3].

Enzyme inhibition Steric effects Substrate selectivity

Procurement-Relevant Application Scenarios for 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS 1038368-17-0)


Structure-Activity Relationship (SAR) Studies on 2-Aminoethanol-Based Sphingosine-1-Phosphate Receptor Modulators

The target compound serves as a branched N-alkyl 2-aminoethanol scaffold for SAR exploration of sphingosine-1-phosphate (S1P) receptor modulator analogs, following the foundational work of Kiuchi et al. (1998, 2000) which established that 2-substituted 2-aminoethanols constitute the minimum essential immunosuppressive pharmacophore [1]. Its secondary amine with α-methyl branching provides a distinct steric and hydrogen bond donor profile not represented by either linear-chain 2-(hexylamino)ethanol or tertiary amine isomers like 2-(dipropylamino)ethanol, enabling systematic mapping of the steric tolerance and HBD requirement at the S1P receptor binding pocket . Procurement of this specific isomer, rather than a generic 'C8 aminoethanol,' is necessary when the research objective is to probe the contribution of α-branching to receptor subtype selectivity or lymphocyte-decreasing activity in the rat popliteal lymph node gain assay.

Cholinesterase Probe Development with Defined N-Alkyl Architecture for Cholinergic Toxicology Screening

Hartung and Cornish (1968) demonstrated that N-alkyl carbon count on 2-aminoethanols is monotonically related to cholinesterase inhibitory potency, with intraperitoneal LD50 doses producing significant brain cholinesterase reduction in rats [1]. The target compound, with a C6 branched N-substituent, occupies an intermediate inhibition tier in this structural series—above short-chain analogs (ethyl, diethyl) but with steric modulation that may alter binding kinetics compared to the linear C6 comparator 2-(hexylamino)ethanol . Researchers constructing cholinesterase inhibition panels should specify this exact branched isomer, as SAR generalizations from linear N-alkyl series may not accurately predict the kinetic behavior of α-branched congeners in acetylcholinesterase or butyrylcholinesterase active sites.

Process Chemistry Optimization: Distillation and Solvent Selection for Multi-Step Synthesis Involving Branched Amino Alcohol Intermediates

The predicted boiling point of 224.8 °C for 2-[(3-methylpentan-2-yl)amino]ethan-1-ol is approximately 13 °C lower than that of its linear isomer 2-(hexylamino)ethanol (237.9 °C) and approximately 39 °C lower than 2-(dipropylamino)ethanol (~264 °C) [1]. In multi-step synthetic routes where amino alcohol intermediates must be separated from reaction mixtures by fractional distillation, this boiling point differential determines feasible separation protocols and energy input requirements. Additionally, the predicted density of 0.866 g/cm³ and pKa of 14.78 inform biphasic extraction conditions and salt formation strategies distinct from those required for the higher-boiling, slightly denser linear analog. Procurement of the correct isomer ensures that established process parameters remain valid and that impurity profiles reflect the intended synthetic pathway.

CETP Inhibitor Fragment-Based Screening and Hit Expansion with Sterically Differentiated Amino Alcohol Building Blocks

Aminoethanol derivatives have been patented as cholesteryl ester transfer protein (CETP) inhibitors with blood lipid-lowering potential (EP 1362846 A1, US20040127574) [1]. The target compound's branched sec-alkyl amine architecture offers a differentiated fragment for CETP inhibitor hit expansion libraries, providing steric bulk at the α-carbon that is absent from common achiral amino alcohol building blocks such as 2-(ethylamino)ethanol or 2-aminoethanol itself. The compound's secondary amine nature (HBD = 2) also distinguishes it from N,N-disubstituted aminoethanols used in many CETP inhibitor scaffolds, potentially enabling unique hydrogen bonding interactions within the CETP tunnel domain where the amine moiety engages cholesteryl ester binding site residues . Researchers requiring a C8 branched secondary amino alcohol for library synthesis should specifically procure CAS 1038368-17-0 to ensure the intended stereoelectronic profile is maintained.

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